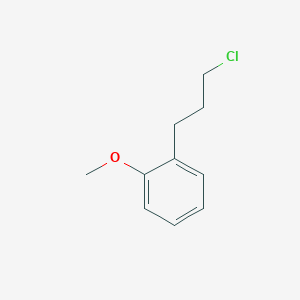

1-(3-Chloropropyl)-2-methoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Chloropropyl)-2-methoxybenzene: is an organic compound with the molecular formula C10H13ClO. It is a derivative of benzene, where a methoxy group (-OCH3) and a chloropropyl group (-CH2CH2CH2Cl) are attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)-2-methoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 2-methoxyphenol (guaiacol) with 1,3-dichloropropane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Chloropropyl)-2-methoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzene ring can undergo hydrogenation to form cyclohexane derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) under hydrogen gas (H2) atmosphere.

Major Products:

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include cyclohexane derivatives.

Aplicaciones Científicas De Investigación

Chemistry: 1-(3-Chloropropyl)-2-methoxybenzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. For example, they may serve as precursors to drugs targeting specific molecular pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances, dyes, and polymers.

Mecanismo De Acción

The mechanism of action of 1-(3-Chloropropyl)-2-methoxybenzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the chloropropyl group can form covalent bonds with nucleophilic sites in biological molecules, while the methoxy group can participate in hydrogen bonding and other non-covalent interactions.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

Receptors: It can interact with cell surface or intracellular receptors, modulating signal transduction pathways.

DNA/RNA: The compound may intercalate into DNA or RNA, affecting gene expression and protein synthesis.

Comparación Con Compuestos Similares

1-(3-Chloropropyl)-4-methoxybenzene: Similar structure but with the methoxy group in the para position.

1-(3-Chloropropyl)-2,4-dimethoxybenzene: Contains an additional methoxy group.

1-(3-Chloropropyl)-2-methylbenzene: The methoxy group is replaced by a methyl group.

Uniqueness: 1-(3-Chloropropyl)-2-methoxybenzene is unique due to the specific positioning of the methoxy and chloropropyl groups on the benzene ring. This arrangement influences its reactivity and interactions with other molecules, making it distinct from its analogs.

Actividad Biológica

1-(3-Chloropropyl)-2-methoxybenzene, also known as CAS number 72734-85-1, is an organic compound with the molecular formula C10H13ClO. This compound has garnered interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties, which include a methoxy group and a chloropropyl substituent on a benzene ring. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with:

- Methoxy group (-OCH₃) : Enhancing solubility and reactivity.

- Chloropropyl group (-CH₂CH₂CH₂Cl) : Imparts distinct chemical properties that influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the alkylation of 2-methoxyphenol (guaiacol) with 1,3-dichloropropane under reflux conditions in solvents such as acetone or dimethylformamide (DMF). Potassium carbonate is often used as a base to facilitate the reaction. This method allows for efficient production of the compound, which is essential for further biological studies.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, insights can be drawn from studies on structurally similar compounds:

- Antimicrobial Studies : Research has shown that similar chlorinated aromatic compounds demonstrate potent antibacterial activity against various pathogens. For example, derivatives with similar substituents have been tested against Staphylococcus aureus and Escherichia coli, showing promising results at low concentrations .

- Cytotoxicity Assays : In vitro studies involving analogs of this compound have indicated potential cytotoxic effects against human cancer cell lines. For instance, compounds with similar functional groups were tested for their ability to induce apoptosis in breast cancer cells .

- Enzyme Interaction Studies : Investigations into the interactions of chlorinated phenolic compounds with cytochrome P450 enzymes revealed significant binding affinities, suggesting that this compound may similarly affect metabolic pathways .

Comparative Analysis

The following table summarizes structural comparisons between this compound and related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(3-Chloropropyl)-4-methoxybenzene | Methoxy group at para position | Different positioning affects reactivity |

| 1-(3-Chloropropyl)-2,4-dimethoxybenzene | Two methoxy groups | Increased steric hindrance and potential reactivity |

| 1-(3-Chloropropyl)-2-methylbenzene | Methoxy group replaced by a methyl | Alters electronic properties and reactivity |

Propiedades

IUPAC Name |

1-(3-chloropropyl)-2-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7H,4,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJLXAZYIJLXHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.